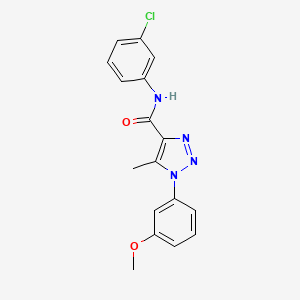

N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, including compounds similar to N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, often involves the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is a cornerstone of click chemistry, characterized by its high efficiency, selectivity, and the ability to proceed under mild conditions. A prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers regioselectivity and high yields. This reaction is facilitated by the presence of a copper catalyst that brings the azide and alkyne components together, leading to the formation of the 1,2,3-triazole ring in a highly efficient manner (Kaushik et al., 2019).

Applications De Recherche Scientifique

Environmental Contamination and Human Exposure

- Research has explored the human exposure to neutral, phenolic, and methoxylated organohalogen contaminants (OHCs) through dietary intake, showing differential partitioning between breast milk and serum with various pharmacokinetic or exposure routes. This study emphasizes the significance of dietary exposure to phenolic and methoxylated OHCs in human health, potentially relating to compounds with chlorophenyl and methoxylated groups (Fujii et al., 2014).

Pharmacological Applications and Toxicology

- Investigations into new synthetic compounds for treating skin diseases, including those of viral etiology, illustrate the therapeutic potential of novel chemical entities. Although not directly mentioning the compound of interest, this research underlines the importance of synthetic chemistry in developing new treatments for infectious and inflammatory skin conditions (Wąsik et al., 1983).

Metabolism and Toxicity of Synthetic Compounds

- The metabolism of synthetic cannabinoids, such as RCS-4, which contains methoxybenzoyl and pentylindole structures, was studied to identify urinary metabolites following drug intoxication. This highlights the body's processing of synthetic compounds and the importance of understanding their metabolic pathways for forensic and medical purposes (Kavanagh et al., 2012).

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-6-3-5-12(18)9-13)20-21-22(11)14-7-4-8-15(10-14)24-2/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHMDKBZDICQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

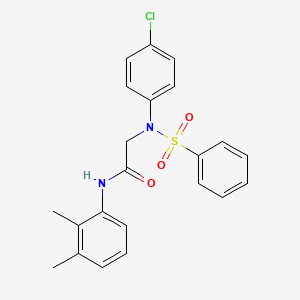

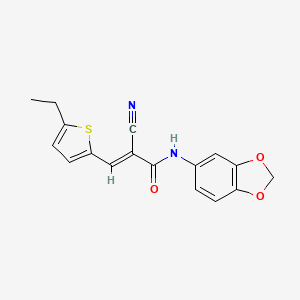

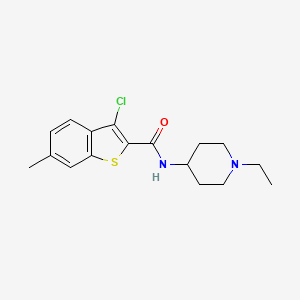

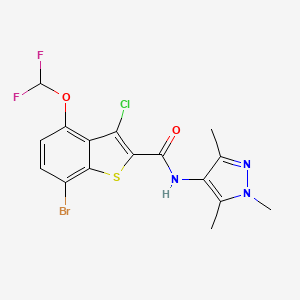

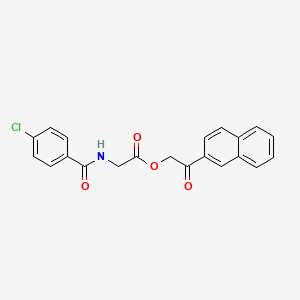

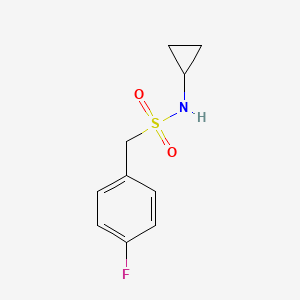

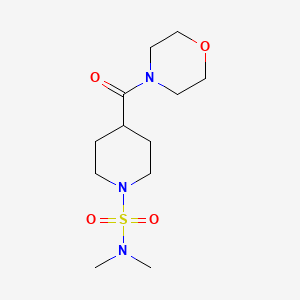

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4583050.png)

![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)

![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4583130.png)

![1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)

![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4583154.png)